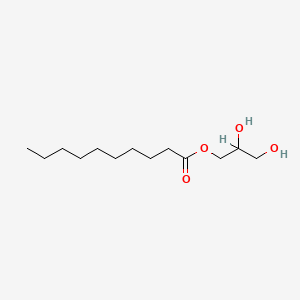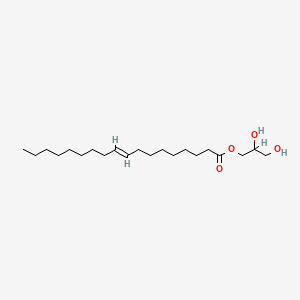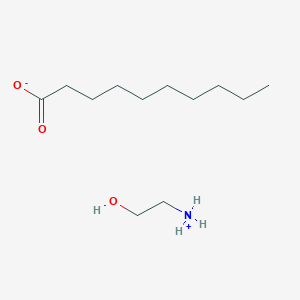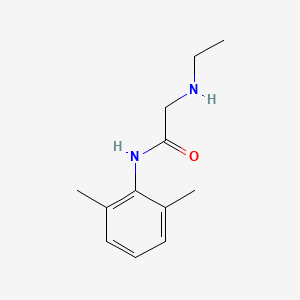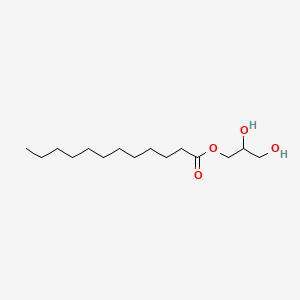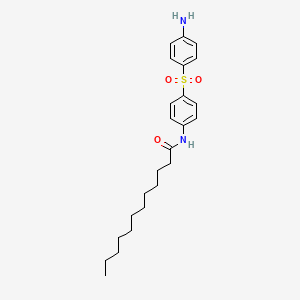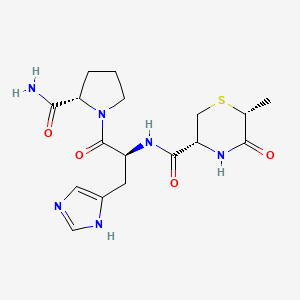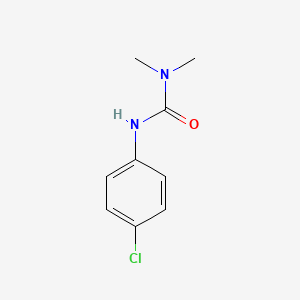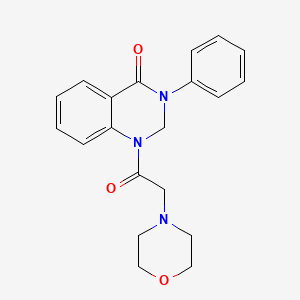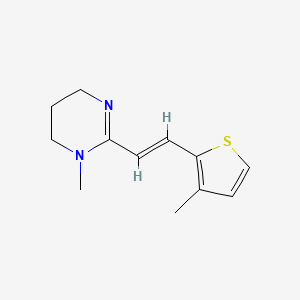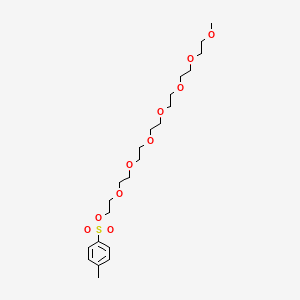
m-PEG8-Tos
Overview
Description
m-PEG8-Tos: is a compound known as methoxy-polyethylene glycol-8-tosylate. It is a polyethylene glycol (PEG) derivative that contains a tosyl group. The tosyl group is a good leaving group for nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
m-PEG8-Tos, also known as Tos-PEG8-m, is a derivative of silybin ethers . It is primarily used as a PROTAC linker in the synthesis of Silymarin . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system .
Mode of Action
This compound operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the target protein and an E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTAC molecules, this compound enables the selective degradation of specific target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . By facilitating the ubiquitination of these proteins, this compound enables their breakdown by the proteasome . This can lead to changes in cellular processes depending on the function of the degraded protein.
Biochemical Analysis
Biochemical Properties
m-PEG8-Tos plays a role in biochemical reactions, particularly in nucleophilic substitution reactions . The tosyl group in this compound serves as a leaving group, facilitating these reactions . The hydrophilic PEG spacer in this compound interacts with water molecules, increasing the solubility of the compound in aqueous media .
Cellular Effects
The hydrophilic PEG spacer in this compound can increase the fluidity and solubilize lipid components as well as bind to keratin filaments causing a disruption within corneocytes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its tosyl group and hydrophilic PEG spacer . The tosyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer can interact with water molecules, increasing the solubility of this compound in aqueous media .
Temporal Effects in Laboratory Settings
Given the stability of PEG linkers and their common use in research, it is likely that this compound exhibits stability over time .
Metabolic Pathways
As a PEG linker, this compound may be involved in reactions where it serves as a bridge between two entities, facilitating their interaction .
Transport and Distribution
Given its hydrophilic nature, this compound is likely to be distributed in aqueous environments within the cell .
Subcellular Localization
Given its role as a PEG linker, it may be found wherever its linked entities are localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methoxy-polyethylene glycol-8-tosylate typically involves the reaction of p-toluenesulfonic acid (p-Tosylate) with heptaethylene glycol (PEG8) under alkaline conditions . The reaction requires heating and stirring and is usually carried out under an inert atmosphere . After the reaction is complete, the pure product is obtained through purification methods such as crystallization or solvent evaporation .
Industrial Production Methods: In industrial settings, the production of methoxy-polyethylene glycol-8-tosylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Methoxy-polyethylene glycol-8-tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.
Condensation Reactions: It can be used as a condensation reagent to introduce polyethylene glycol modification groups in organic synthesis reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines.
Condensation Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.
Major Products:
Nucleophilic Substitution: The major products are compounds where the tosyl group is replaced by thiol or amino groups, resulting in increased solubility and reactivity.
Condensation Reactions: The products are polyethylene glycol-modified compounds with enhanced properties for various applications.
Scientific Research Applications
Methoxy-polyethylene glycol-8-tosylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methoxy-polyethylene glycol-8-tosylate is unique due to its combination of a tosyl group and a polyethylene glycol spacer. Similar compounds include:
Methoxy-polyethylene glycol-4-tosylate: A shorter PEG chain with similar reactivity but lower solubility.
Methoxy-polyethylene glycol-12-tosylate: A longer PEG chain with higher solubility but potentially lower reactivity.
The uniqueness of methoxy-polyethylene glycol-8-tosylate lies in its optimal balance of solubility and reactivity, making it a versatile reagent for various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


